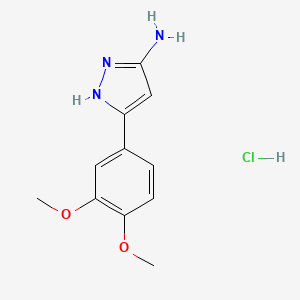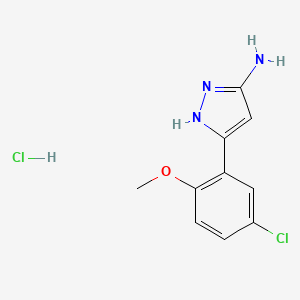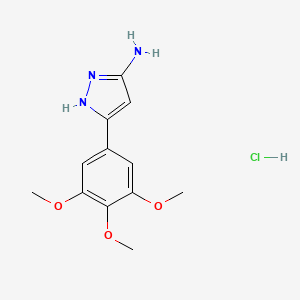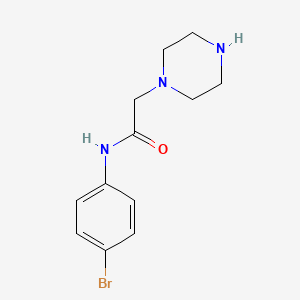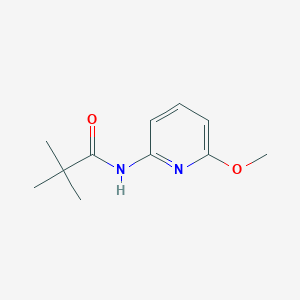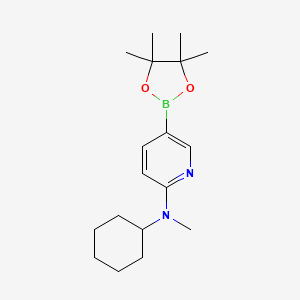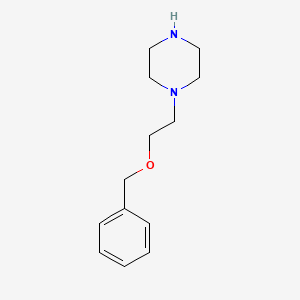
1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H9NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gaba transaminase , suggesting a potential role in the regulation of gamma-aminobutyric acid (GABA) levels in the brain.
Mode of Action
It’s suggested that it may act as an inhibitor of gaba transaminase , an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, the compound could potentially increase the amount of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity.
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-5-oxopyrrolidine-2-carboxylic acid are likely related to the GABAergic system, given its potential role as a GABA transaminase inhibitor . Increased levels of GABA can lead to an overall decrease in neuronal excitability, affecting various neurological pathways.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in neuronal activity due to increased GABA levels . This could potentially lead to reduced excitability and a calming effect on the nervous system.
Biochemical Analysis
Biochemical Properties
1-Methyl-5-oxopyrrolidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with gamma-aminobutyric acid (GABA) transaminase, where it acts as an inhibitor . This inhibition leads to an increase in GABA levels, which has implications for neurological functions and potential therapeutic applications in conditions such as epilepsy . Additionally, this compound is involved in the modulation of purinoceptors, which are critical for cellular signaling and energy metabolism .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving GABAergic signaling . This compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can impact the synthesis and degradation of neurotransmitters, thereby influencing neuronal communication and overall brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of GABA transaminase, inhibiting its activity and leading to increased GABA levels . This inhibition is crucial for its potential therapeutic effects in neurological disorders. Additionally, this compound can modulate the activity of purinoceptors, affecting cellular signaling and energy metabolism . These interactions highlight its role in regulating key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of 2-8°C . Its stability can be affected by prolonged exposure to light and moisture. Over time, degradation products may form, which could influence its efficacy and safety in experimental settings . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance GABAergic signaling and improve neurological function . At higher doses, there may be toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GABA transaminase and purinoceptors, influencing the synthesis and degradation of neurotransmitters . These interactions can affect metabolic flux and the levels of various metabolites within cells. The compound’s role in modulating GABA levels is particularly important for its potential therapeutic applications in neurological disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s localization and distribution are critical for its biological activity and therapeutic potential. Understanding these transport mechanisms can help optimize its use in experimental and clinical settings .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . This localization is essential for its activity and function, as it allows the compound to modulate key biochemical pathways within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . Another method includes the reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrochloric acid in the presence of acetic acid, followed by treatment with hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, nitration of the compound in nitric acid at room temperature results in the formation of nitrated derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reactions with aliphatic, aromatic, and heterocyclic amines are common.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which possess different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential antioxidant and anticancer activities.
Medicine: It is explored for its analgesic and antihypoxic effects.
Comparison with Similar Compounds
1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
5-Oxopyrrolidine-2-carboxylic acid: Known for its antiviral and antiepileptic properties.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds exhibit varying degrees of analgesic and antihypoxic effects.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYZEAOVWVTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72442-37-6 | |
| Record name | 1-Methyl-5-oxoproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72442-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-oxo-DL-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyl-5-oxo-DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


